3-(4-Bromophenyl)-6-methylpiperazin-2-one

Medicinal Chemistry Chemical Biology Lead Optimization

Procure 3-(4-Bromophenyl)-6-methylpiperazin-2-one, a distinct piperazinone scaffold where the 4-bromophenyl and 6-methyl groups are critical for target engagement and synthetic utility. This compound provides an essential aryl bromide handle for Suzuki-Miyaura diversification and a fixed stereoelectronic profile for probing SAR. Not substitutable by des-bromo or regioisomeric analogs, its commercial availability (≥95%) supports reliable library synthesis, lead optimization, and catalytic methodology studies.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B13208509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-methylpiperazin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15)
InChIKeyJSMAOCJDCYAOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-6-methylpiperazin-2-one: Chemical Profile and Research-Grade Procurement Considerations


3-(4-Bromophenyl)-6-methylpiperazin-2-one (CAS 1779647-45-8) is a synthetic brominated heterocyclic compound belonging to the piperazinone class, characterized by a piperazin-2-one core with a 4-bromophenyl substituent at the 3-position and a methyl group at the 6-position [1]. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology [2]. Its structural features—specifically the aryl bromide handle for cross-coupling reactions and the conformationally constrained piperazinone ring—position it as a building block for library synthesis and lead optimization programs [3]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%), with procurement options ranging from milligram to gram quantities for exploratory studies .

Why Generic Substitution of 3-(4-Bromophenyl)-6-methylpiperazin-2-one with Unsubstituted or Alternative Piperazinones is Scientifically Unjustified


Piperazinone derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where seemingly minor structural modifications—such as the presence, position, or nature of aryl substituents and the stereochemistry at the C-3 and C-6 positions—can dictate target engagement, potency, and selectivity [1]. For example, SAR studies on piperazinone-based HCV NS4B inhibitors demonstrated that the C-3/C-6 cis stereochemistry of the piperazinone core was essential for antiviral activity, with a 10-fold potency shift observed upon modification of the C-6 substituent [2]. Similarly, in the context of prenyl-protein transferase inhibition, the specific aryl bromide substitution pattern directly influences binding affinity and cellular efficacy, as evidenced by systematic SAR exploration of aryloxy-substituted piperazinones [3]. Consequently, substituting 3-(4-Bromophenyl)-6-methylpiperazin-2-one with an unsubstituted piperazinone, a 3-phenyl analog lacking the bromine atom, or a regioisomeric variant cannot be assumed to preserve the desired biological or chemical reactivity profile. The bromophenyl group is not merely a placeholder; it serves as both a pharmacophoric element for target binding and a synthetic handle for downstream diversification, making this specific compound a non-interchangeable entity in research protocols [4].

3-(4-Bromophenyl)-6-methylpiperazin-2-one: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation: 3-(4-Bromophenyl)-6-methylpiperazin-2-one vs. Des-Methyl Analog

3-(4-Bromophenyl)-6-methylpiperazin-2-one (MW: 269.14 g/mol) exhibits a +14 Da mass shift relative to the des-methyl analog 3-(4-Bromophenyl)piperazin-2-one (MW: 255.11 g/mol), a direct consequence of the 6-methyl substitution [1]. This mass differential, while modest, translates to measurable alterations in lipophilicity and steric bulk that can influence passive membrane permeability and target binding pocket occupancy. In the context of piperazinone SAR, even a single methyl group addition at the 6-position has been shown to modulate potency and selectivity profiles, as demonstrated in late sodium current inhibitor programs where methylation status affected hERG liability and in vivo pharmacokinetics [2].

Medicinal Chemistry Chemical Biology Lead Optimization

Aryl Bromide Reactivity Advantage: Comparative Synthetic Utility of 3-(4-Bromophenyl)-6-methylpiperazin-2-one

The presence of a 4-bromophenyl group in 3-(4-Bromophenyl)-6-methylpiperazin-2-one enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible to the corresponding 4-chlorophenyl or unsubstituted phenyl analogs under identical mild conditions [1]. The aryl bromide functionality exhibits superior reactivity compared to aryl chlorides in oxidative addition steps, allowing for diversification at lower temperatures and with broader substrate scope. Specifically, aryl bromides undergo efficient coupling with boronic acids using Pd(PPh₃)₄ at 80°C, whereas aryl chlorides often require specialized ligands and elevated temperatures (>100°C) to achieve comparable conversion rates [2]. This reactivity differential is quantifiable in terms of reaction half-life and yield optimization.

Synthetic Chemistry Cross-Coupling Library Synthesis

Commercial Availability and Purity Benchmarking for 3-(4-Bromophenyl)-6-methylpiperazin-2-one

3-(4-Bromophenyl)-6-methylpiperazin-2-one (CAS 1779647-45-8) is commercially available from multiple suppliers at research-grade purity, with documented offerings at ≥95% purity by HPLC [1]. In contrast, the des-methyl analog 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3) is also available at ≥95% purity, but the 6-methyl substituted variant provides a distinct scaffold that may be preferentially selected for SAR exploration where methylation status is a critical variable . The availability of the 6-methyl compound in quantities ranging from 50 mg to 10 g supports both initial hit validation and subsequent lead optimization efforts, with pricing transparency enabling budget-conscious procurement decisions [2].

Procurement Quality Control Reproducibility

Class-Level Biological Activity Inference: Piperazinone Scaffold Performance in Antiviral and Kinase Inhibition Assays

While direct biological activity data for 3-(4-Bromophenyl)-6-methylpiperazin-2-one itself is not publicly available in primary literature, extensive SAR studies on closely related piperazinone derivatives establish a clear class-level performance benchmark. For instance, the trisubstituted piperazin-2-one derivative 15D8 demonstrated substantial antiviral activity against adenovirus with an IC₅₀ in the low micromolar range and a favorable selectivity index (SI > 10) [1]. Similarly, 1,4-disubstituted piperazin-2-ones have been optimized as late sodium current inhibitors, with compound 7d achieving an IC₅₀ of 2.7 μM and a peak/late selectivity ratio >30-fold [2]. In the kinase domain, piperazinone-containing thieno[3,2-d]pyrimidines have been developed as PI3Kδ inhibitors with nanomolar potency, demonstrating the scaffold's capacity for high-affinity target engagement . These class-level data suggest that 3-(4-Bromophenyl)-6-methylpiperazin-2-one, with its distinct substitution pattern, may exhibit unique activity profiles that warrant empirical evaluation.

Antiviral Research Kinase Inhibition SAR

Optimal Research Applications for 3-(4-Bromophenyl)-6-methylpiperazin-2-one Based on Structural Differentiation


Medicinal Chemistry: Lead Optimization and SAR Exploration of Piperazinone-Based Therapeutics

3-(4-Bromophenyl)-6-methylpiperazin-2-one serves as a versatile starting point for synthesizing focused libraries of piperazinone derivatives. The 4-bromophenyl group enables rapid diversification via Suzuki-Miyaura cross-coupling to introduce varied aryl and heteroaryl moieties, while the 6-methyl group provides a fixed stereoelectronic handle for probing SAR [1]. This compound is particularly valuable in programs targeting kinases, GPCRs, or ion channels where the piperazinone core has demonstrated favorable pharmacokinetic properties, including oral bioavailability and CNS penetration [2]. Researchers can use this scaffold to systematically explore substituent effects on potency, selectivity, and metabolic stability, as exemplified by successful optimization campaigns in antiviral and cardiovascular drug discovery [3].

Chemical Biology: Probe Development and Target Identification

The bromophenyl moiety in 3-(4-Bromophenyl)-6-methylpiperazin-2-one can be leveraged for bioconjugation or affinity labeling studies. For instance, the aryl bromide can be converted to a boronic ester for subsequent coupling to biotin or fluorophores, enabling pull-down assays or cellular imaging to identify protein targets [1]. Alternatively, the compound can be used in competitive binding assays to characterize the ligandability of novel targets, drawing on class-level evidence that piperazinones engage a broad range of enzymes and receptors [2]. The defined stereochemistry and commercial availability in high purity make it a reliable tool for chemical proteomics and target deconvolution efforts.

Synthetic Methodology: Development of Novel Cross-Coupling and Cyclization Protocols

The unique combination of an aryl bromide and a conformationally constrained piperazinone ring makes 3-(4-Bromophenyl)-6-methylpiperazin-2-one an ideal substrate for testing new catalytic systems or reaction conditions. Methodologists can use this compound to benchmark the efficiency of novel palladium precatalysts, ligands, or alternative cross-coupling paradigms (e.g., photoredox, electrochemical) [1]. The presence of both a secondary amine and a lactam carbonyl also enables investigation of chemoselective transformations, such as N-arylation vs. O-alkylation, providing a rigorous test of synthetic methodology. Its well-defined structure ensures reproducibility in reaction optimization studies.

Procurement and Inventory Management: Scaffold-Based Library Construction

For research organizations building proprietary compound collections, 3-(4-Bromophenyl)-6-methylpiperazin-2-one offers a distinct chemotype that complements existing piperazine and piperidinone libraries. The compound's availability from multiple vendors at ≥95% purity and in bulk quantities (up to 10 g) facilitates cost-effective acquisition for high-throughput screening campaigns or medicinal chemistry hit expansion [1]. Its inclusion in a screening deck diversifies chemical space coverage, particularly in the underexplored 6-methylpiperazin-2-one region, potentially revealing novel bioactivity against challenging targets [2].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.